methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Description
Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic tropane alkaloid derivative. EME, a primary metabolite of cocaine, is characterized by the (1R,2R,3S,5S) stereochemistry and lacks the benzoyloxy substituent of cocaine, instead featuring a hydroxyl group at position 3 . The target compound’s hydroxyl group at position 3 and methyl ester at position 2 suggest polar functionalization, which may influence its pharmacokinetic properties compared to more lipophilic analogs like cocaine .
Properties
IUPAC Name |
methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7-,8+,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQNNBXHAYSQRY-JSXQXQAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1C([C@H](C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65913-90-8 | |
| Record name | NSC72855 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72855 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Introduction of the 3-Hydroxy Group
The 3-hydroxy moiety is introduced through stereospecific oxidation of a ketone intermediate. Catalytic hydrogenation using Pd/C in acetic acid selectively reduces α,β-unsaturated ketones to secondary alcohols while preserving the bicyclic structure. Alternatively, Sharpless asymmetric dihydroxylation with AD-mix-β achieves higher stereocontrol (dr > 20:1) but requires stringent temperature control (−20°C).
Esterification and N-Methylation
Esterification of the carboxylic acid precursor employs Fischer–Speier conditions (HCl-saturated methanol), yielding the methyl ester in 85–92% purity. N-Methylation is achieved via reductive amination using formaldehyde and sodium cyanoborohydride, though over-alkylation risks necessitate careful stoichiometric control.
Purification and Analytical Characterization
Chromatographic Techniques
Reverse-phase HPLC with C18 columns resolves diastereomers, utilizing acetonitrile/water gradients (0.1% TFA) for elution. Preparative TLC on silica gel (ethyl acetate/hexane, 1:3) isolates the target compound with ≥98% purity, as verified by 1H NMR.
Spectroscopic Data
-
1H NMR (CDCl3, 400 MHz): δ 3.71 (s, 3H, COOCH3), 3.52–3.48 (m, 1H, H-3), 2.47 (dd, J = 4.8 Hz, H-1), 1.98 (s, 3H, NCH3).
-
HRMS : m/z calcd for C10H17NO3 [M+H]+: 200.1281; found: 200.1283.
Comparative Analysis of Synthetic Routes
The ZnBr2-mediated route offers superior yield and enantiopurity, making it preferable for industrial applications. However, the Diels-Alder method remains viable for gram-scale synthesis despite lower efficiency.
Industrial-Scale Production Challenges
Large-scale synthesis faces hurdles in solvent recovery and catalyst recycling . Continuous flow reactors mitigate exothermic risks during cyclization, improving safety profiles. Environmental concerns drive efforts to replace chlorinated solvents (e.g., CH2Cl2) with biodegradable alternatives like cyclopentyl methyl ether .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a ligand for various receptors.
Medicine: Due to its structural similarity to tropane alkaloids, it is investigated for its potential therapeutic effects, including analgesic and stimulant properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s bicyclic structure allows it to fit into receptor binding sites, potentially modulating the activity of neurotransmitters like dopamine and acetylcholine. This interaction can lead to various pharmacological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, with variations in substituents and stereochemistry leading to distinct pharmacological and metabolic behaviors. Below is a detailed comparison with structurally related compounds:
Key Structural and Functional Differences
Pharmacological and Metabolic Insights
- Cocaine vs. EME : Cocaine’s benzoyloxy group enhances lipophilicity, enabling blood-brain barrier penetration, whereas EME’s hydroxyl group increases polarity, promoting renal excretion .
- Cocaethylene : The ethyl ester (vs. methyl in cocaine) prolongs its half-life and potentiates cardiotoxicity due to reduced esterase-mediated hydrolysis .
- RTI-55: The 4-iodophenyl substituent enhances affinity for monoamine transporters, making it a radioligand for imaging studies .
- Stereochemical Variations : Enantiomers (e.g., (1R,2R,3S,5S) vs. (1S,2S,3R,5R)) exhibit divergent receptor binding; the former is bioactive, while the latter is often inactive .
Biological Activity
Methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as pseudoecgonine methyl ester, is a bicyclic compound with significant biological activity. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- CAS Number : 65913-90-8
- Synonyms : Pseudoecgonine methyl ester, (+)-y-Ecgonine methyl ester
This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in lipid metabolism and inflammation. Notably, it has been identified as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties.
Inhibition of NAAA
The inhibition of NAAA by this compound leads to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation. In vitro studies have shown that this compound has an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent for managing inflammatory conditions .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Case Study 1: NAAA Inhibition
A study focused on the structure-activity relationship (SAR) of azabicyclo compounds revealed that this compound significantly inhibited NAAA activity in vitro. The results indicated that modifications to the bicyclic structure could enhance inhibitory potency and selectivity .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| This compound | 0.042 | High |
| Control Compound A | 0.100 | Moderate |
Case Study 2: Anti-inflammatory Efficacy
In vivo models demonstrated that administration of this compound resulted in reduced inflammation markers and improved pain response metrics compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
